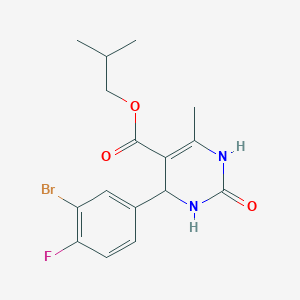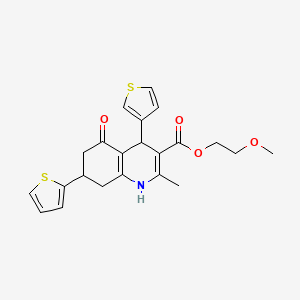![molecular formula C25H19N3O2S B11631151 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11631151.png)
3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and is substituted with amino, furan, phenyl, and carboxamide groups. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine core, followed by functional group modifications to introduce the amino, furan, phenyl, and carboxamide substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and minimize human error. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of a nitro group can produce the corresponding amine .
Applications De Recherche Scientifique
3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide
- 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
Compared to similar compounds, 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of multiple functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C25H19N3O2S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H19N3O2S/c1-15-8-5-6-11-18(15)27-24(29)23-22(26)21-17(20-12-7-13-30-20)14-19(28-25(21)31-23)16-9-3-2-4-10-16/h2-14H,26H2,1H3,(H,27,29) |
Clé InChI |
MNEHPORIJNGJBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethyl-6-iodoquinazolin-4(3H)-one](/img/structure/B11631089.png)
![4-[(5Z)-5-({9-methyl-4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11631096.png)
![2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B11631104.png)
![2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11631108.png)
![(1Z)-2-(4-methoxyphenyl)-N'-[(naphthalen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B11631115.png)
![2-(2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11631123.png)


![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11631143.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2,2-dimethylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11631158.png)
![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B11631161.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631163.png)
